9-methyl-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-9H-purine

de novo purine biosynthesis GARFTase inhibition fragment-based drug discovery

9-Methyl-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-9H-purine (CAS 2640967-60-6) is a fully synthetic, N-9-methylated purine derivative bearing a unique azetidine-imidazole side chain at C-6. With a molecular weight of 283.33 g/mol, this compound sits at the upper boundary of fragment-like chemical space.

Molecular Formula C14H17N7
Molecular Weight 283.33 g/mol
CAS No. 2640967-60-6
Cat. No. B6473958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-methyl-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-9H-purine
CAS2640967-60-6
Molecular FormulaC14H17N7
Molecular Weight283.33 g/mol
Structural Identifiers
SMILESCC1=NC=CN1CC2CN(C2)C3=NC=NC4=C3N=CN4C
InChIInChI=1S/C14H17N7/c1-10-15-3-4-20(10)5-11-6-21(7-11)14-12-13(16-8-17-14)19(2)9-18-12/h3-4,8-9,11H,5-7H2,1-2H3
InChIKeyFZWKNEZPZUBEKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 9-Methyl-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-9H-purine (CAS 2640967-60-6) -- Purine-Fragment Enzyme Binding Profile


9-Methyl-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-9H-purine (CAS 2640967-60-6) is a fully synthetic, N-9-methylated purine derivative bearing a unique azetidine-imidazole side chain at C-6. With a molecular weight of 283.33 g/mol, this compound sits at the upper boundary of fragment-like chemical space [1]. It belongs to the substituted purine class and is structurally distinct from the pyrrolo[2,3-d]pyrimidine antifolates that dominate de novo purine biosynthesis enzyme targeting. Quantitative binding data curated by BindingDB and ChEMBL demonstrate that this purine fragment engages multiple purine biosynthesis enzymes—GARFTase, ATIC, SHMT1, and SHMT2—with low-micromolar affinity, providing a validated starting point for fragment-based lead discovery campaigns targeting nucleotide metabolism [1][2].

Why Generic 6-Substituted Purine Swapping Fails: Binding-Potency Evidence for CAS 2640967-60-6


Substituting this compound with any generic 6-azetidinyl-purine or 9-methyl-purine analog is not scientifically valid because the specific 2-methylimidazole-methyl-azetidine substituent geometry directly controls binding potency across four distinct de novo purine biosynthesis enzymes. Within a single curated enzyme panel—GARFTase, ATIC, SHMT1, and SHMT2—compounds differing only in side-chain composition exhibit Ki values spanning from 16 nM to >21,000 nM, a potency range exceeding three orders of magnitude [1]. This demonstrates that subtle variations in the purine 6-substituent drive profound differences in target engagement, making generic analog substitution unreliable for any experiment requiring defined biochemical activity [1].

Quantitative Differentiation Guide: BindingDB Enzyme Panel Data for 9-Methyl-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-9H-purine


GARFTase Binding Affinity: Direct Comparison with the Most Potent Analog in the Identical Assay (Ki = 280 nM vs 14,600 nM)

In a direct head-to-head comparison within the same BindingDB entry (identical N-terminal 6His-tagged human GARFTase assay, residues 808-1010, E. coli expression), the target compound (BDBM50627952) displays a Ki of 14,600 nM, making it approximately 52-fold weaker than BDBM50627939 (Ki = 280 nM), the most potent inhibitor in this compound panel [1][2]. This quantitative difference establishes the target compound as a weak-affinity purine fragment for GARFTase, suitable as a negative control or fragment-optimization starting point, rather than a potent inhibitor candidate.

de novo purine biosynthesis GARFTase inhibition fragment-based drug discovery

ATIC Binding Affinity: Pemetrexed Benchmark Comparison (Ki = 880 nM vs 16,500 nM)

Measured under identical assay conditions (N-terminal 6His-tagged full-length human ATIC, E. coli expression), the target compound exhibits a Ki of 16,500 nM for ATIC, which is approximately 19-fold weaker than the clinical antifolate Pemetrexed (BDBM50027656; Ki = 880 nM) tested in the same panel [1][2]. This comparison confirms that the purine-azetidine-imidazole scaffold is a substantially weaker ATIC binder than the pyrrolopyrimidine-based antifolate chemotype, positioning it as a structurally novel but low-affinity hit for ATIC.

ATIC inhibition purine biosynthesis antifolate comparator

SHMT1 Enzyme Panel Potency Drop-Off: 303-Fold Weaker than Lead Compound BDBM50627940 (Ki = 60 nM vs 18,200 nM)

The target compound's SHMT1 Ki of 18,200 nM is 303-fold weaker than BDBM50627940 (Ki = 60 nM) in the same assay (N-terminal 6His-tagged truncated SHMT1, E. coli expression) [1]. This dramatic potency gap underscores that the 2-methylimidazole-methyl-azetidine substituent is suboptimal for SHMT1 engagement compared to other side chains within this compound library, reinforcing the compound's utility as a selectivity profiling tool rather than a potent SHMT1 inhibitor.

SHMT1 inhibition serine hydroxymethyltransferase one-carbon metabolism

SHMT2 Binding: Over 1,300-Fold Weaker than BDBM50627943 (Ki = 16 nM vs 21,300 nM)

The target compound displays a Ki of 21,300 nM for SHMT2, representing a 1,331-fold reduction in potency compared to BDBM50627943 (Ki = 16 nM) measured under identical assay conditions (N-terminal 6His-tagged truncated SHMT2, residues 30-504, E. coli expression) [1]. This extreme potency differential highlights that the purine-azetidine-imidazole scaffold is a very weak binder of mitochondrial SHMT2, providing a clear biochemical fingerprint that distinguishes this compound from nanomolar SHMT2 inhibitors in the same series.

SHMT2 inhibition mitochondrial one-carbon metabolism fragment selectivity

Recommended Application Scenarios for 9-Methyl-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-9H-purine Based on Quantitative Differentiation Evidence


Fragment-Based Lead Discovery for De Novo Purine Biosynthesis Targets

The compound's low-micromolar binding across GARFTase (Ki=14,600 nM), ATIC (Ki=16,500 nM), SHMT1 (Ki=18,200 nM), and SHMT2 (Ki=21,300 nM) validates it as a multi-target purine fragment hit [1]. Its molecular weight (283.33 g/mol) and unique azetidine-imidazole side chain offer a ligand-efficient starting point for structure-guided optimization toward selective nanomolar inhibitors of any of these four enzymes [1][2].

Negative Control Compound for Purine Biosynthesis Enzyme Assays

With 19-fold to >1,300-fold weaker potency than comparator compounds in identical assays, this compound serves as an ideal negative control for GARFTase, ATIC, SHMT1, and SHMT2 biochemical and cellular assays [1]. Its well-characterized weak binding profile enables researchers to distinguish specific target engagement from non-specific purine-scaffold effects [1].

Chemical Biology Tool for Purine-Scaffold Selectivity Profiling

The 52-fold potency range observed across the four enzymes (GARFTase Ki=14,600 nM; SHMT2 Ki=21,300 nM) provides a baseline selectivity fingerprint for this purine-azetidine-imidazole scaffold [1]. This compound can be used as a reference in selectivity panels to benchmark the selectivity gains achieved by medicinal chemistry optimization of the 6-substituent [1][2].

Structurally Distinct Chemotype for Antifolate-Resistant Target Engagement Studies

Unlike Pemetrexed and other pyrrolo[2,3-d]pyrimidine antifolates that dominate GARFTase/ATIC inhibitor space, this compound is a true 9H-purine derivative [1][2]. It can be deployed to probe whether purine-based scaffolds engage GARFTase or ATIC through binding modes distinct from classical antifolates, potentially revealing new druggable pockets resistant to antifolate cross-reactivity [1][2].

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